molecular formula C10H15NO6 B14679455 Diethyl [(ethoxycarbonyl)imino]propanedioate CAS No. 36106-23-7

Diethyl [(ethoxycarbonyl)imino]propanedioate

Cat. No.: B14679455
CAS No.: 36106-23-7
M. Wt: 245.23 g/mol
InChI Key: KTTHBOSLIDAVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(ethoxycarbonyl)imino]propanedioate is a chemical compound known for its unique structure and reactivity. It is commonly used in organic synthesis due to its ability to form enolate ions, which are highly reactive intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(ethoxycarbonyl)imino]propanedioate can be synthesized through the alkylation of enolate ionsThis reaction forms a new carbon-carbon bond, joining two smaller molecules into a larger one .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(ethoxycarbonyl)imino]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(ethoxycarbonyl)imino]propanedioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [(ethoxycarbonyl)imino]propanedioate involves the formation of enolate ions, which are highly nucleophilic and can react with various electrophiles. The enolate ions are generated by deprotonation of the compound using a base such as sodium ethoxide. These ions then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [(ethoxycarbonyl)imino]propanedioate is unique due to its ability to form stable enolate ions, making it a versatile intermediate in organic synthesis. Its reactivity and stability set it apart from other similar compounds .

Properties

CAS No.

36106-23-7

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

diethyl 2-ethoxycarbonyliminopropanedioate

InChI

InChI=1S/C10H15NO6/c1-4-15-8(12)7(9(13)16-5-2)11-10(14)17-6-3/h4-6H2,1-3H3

InChI Key

KTTHBOSLIDAVTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NC(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.